2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide

HSP90 inhibition Anti-HIV 2-isoxazol-3-yl-acetamide scaffold

946361-96-2 is a 2-isoxazol-3-yl-acetamide HSP90 inhibitor chemotype with experimentally validated anti-HIV activity and colon cancer cytotoxicity. The 4-chlorophenyl and N-isopropyl combination defines a steep SAR cliff—substituting either motif invalidates pharmacological hypotheses. MW 278.73 places it in lead-like space for fragment-based drug discovery; the para‑Cl atom enables X‑ray anomalous scattering. Ideal baseline for systematic amide SAR expansion with commercially available comparator analogs. Procure for HSP90 enzymatic/cellular assays or colon cancer screening panels.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.74
CAS No. 946361-96-2
Cat. No. B2671527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide
CAS946361-96-2
Molecular FormulaC14H15ClN2O2
Molecular Weight278.74
Structural Identifiers
SMILESCC(C)NC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H15ClN2O2/c1-9(2)16-14(18)8-12-7-13(19-17-12)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,18)
InChIKeyKWCJINIJLKDAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide (CAS 946361-96-2): Chemical Identity and Procurement Baseline


2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide (CAS 946361-96-2, molecular formula C14H15ClN2O2, molecular weight 278.73 g/mol) belongs to the 2-isoxazol-3-yl-acetamide class, a scaffold validated in medicinal chemistry for heat shock protein 90 (HSP90) inhibition and antiviral activity [1]. The compound features a 5-(4-chlorophenyl)isoxazole core linked via a methylene bridge to an N-isopropylacetamide terminus. This structural architecture places it at the intersection of two established pharmacophoric families: the 5-arylisoxazole series with documented anticancer and anti-inflammatory activity [2], and the N-substituted acetamide class modulating targets including GPR120 and COX enzymes [3]. Its SMILES notation is CC(C)NC(=O)Cc1cc(-c2ccc(Cl)cc2)on1.

Why 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide Cannot Be Interchanged with Generic Isoxazole-Acetamide Analogs


The 2-isoxazol-3-yl-acetamide scaffold exhibits steep structure-activity relationships (SAR) where minor modifications to either the aryl substitution pattern or the amide terminus produce orders-of-magnitude shifts in potency and target selectivity. In the HSP90 inhibitor series, fifteen 2-isoxazol-3-yl-acetamide analogues with varying substitution patterns demonstrated widely divergent anti-HIV activity and cytotoxicity profiles, confirming that the N-isopropyl and 4-chlorophenyl combination uniquely defines pharmacological behavior [1]. Similarly, in phenyl-isoxazole-carboxamide anticancer series, a single substituent change on the phenyl ring shifted IC50 values from 0.91 μM to >28 μM against the same cell line [2]. The GPR120 agonist patent literature explicitly teaches that acetamide nitrogen substitution (isopropyl vs. thiazolyl vs. pyridinyl) determines receptor activation potency and metabolic stability [3]. These SAR cliffs mean that substituting 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide with a generic isoxazole-acetamide lacking the precise 4-chlorophenyl and N-isopropyl combination would invalidate any structure-based experimental hypothesis and irreproducible biological results.

Quantitative Differentiation Evidence for 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide (CAS 946361-96-2) vs. Structural Analogs


Scaffold-Level Target Validation: 2-Isoxazol-3-yl-Acetamide as Privileged HSP90 Inhibitor Chemotype

The 2-isoxazol-3-yl-acetamide scaffold, the exact core architecture of CAS 946361-96-2, was validated as a bona fide HSP90 inhibitor chemotype with significant anti-HIV activity in a systematic medicinal chemistry campaign. Fifteen novel 2-isoxazol-3-yl-acetamide analogues (2a-o) were designed, synthesized, and evaluated for anti-HIV activity and cytotoxicity [1]. The study established that the 2-isoxazol-3-yl-acetamide connectivity—a methylene bridge linking the isoxazole C-3 position to an N-substituted acetamide—is essential for HSP90 binding and antiviral activity. This scaffold-level validation distinguishes CAS 946361-96-2 from isoxazole derivatives with alternative connectivity patterns (e.g., isoxazole-4-carboxamides, isoxazole-5-carboxamides, or isoxazol-3-ol derivatives) that address different target classes such as COX enzymes or GPR120 and lack HSP90 activity. No direct quantitative binding or cellular activity data for the specific compound CAS 946361-96-2 has been published in the peer-reviewed literature as of the search date.

HSP90 inhibition Anti-HIV 2-isoxazol-3-yl-acetamide scaffold Antiviral drug discovery

Aryl Substitution SAR: 4-Chlorophenyl vs. 3,4-Dimethoxyphenyl Differentiation in Isoxazole-Acetamide Series

Within the 2-isoxazol-3-yl-N-isopropylacetamide subfamily, the aryl substituent at the isoxazole 5-position is a critical determinant of biological activity. The 4-chlorophenyl group (present in CAS 946361-96-2) confers distinct electronic and steric properties compared to electron-donating substituents. In the broader phenyl-isoxazole-carboxamide anticancer series, the 4-chlorophenyl-substituted derivative (compound 3) was identified as the most active against colon 38 and CT-26 mouse colon tumor cells with an IC50 of 2.5 μg/mL, outperforming other aryl-substituted analogues in the same study [1]. The 3,4-dimethoxyphenyl analog (2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-isopropylacetamide), commercially available as a direct comparator, bears electron-donating methoxy groups that increase electron density on the aryl ring, altering π-stacking interactions and hydrogen-bonding capacity with target proteins relative to the electron-withdrawing 4-chloro substituent . In the phenyl-isoxazole-carboxamide anticancer series (2021), compound 2a (containing a specific aryl substitution pattern) showed potent activity against HeLa cells with IC50 of 0.91 μM, while compound 2e with a different substitution showed IC50 >28.62 μM against Hep3B, demonstrating that aryl substitution alone can produce >30-fold potency differences within the same scaffold [2].

Structure-activity relationship Aryl substitution 4-chlorophenyl pharmacophore Isoxazole medicinal chemistry

Amide Terminus Differentiation: N-Isopropyl vs. N-Thiazolyl vs. N-Pyridinyl Modulation of Pharmacological Profile

The N-isopropylacetamide terminus of CAS 946361-96-2 is not a passive solubilizing group but an active modulator of pharmacological profile. In the GPR120 agonist patent series (US20110065739/EP2298750), systematic variation of the amide nitrogen substituent (including isopropyl, thiazolyl, pyridinyl, and morpholinoethyl groups) revealed that this position controls receptor activation potency, selectivity over related receptors, and metabolic stability [1]. The N-isopropyl group provides a specific balance of lipophilicity (clogP contribution) and steric bulk that differs from heterocyclic amide substituents. Three commercially available direct comparators exist within the identical 5-(4-chlorophenyl)isoxazol-3-yl-acetamide scaffold differing only at the amide terminus: 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide (CAS not listed in public databases), 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide, and 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(2-morpholinoethyl)acetamide (CAS 946226-89-7) . Each terminus imparts distinct hydrogen-bonding capacity (isopropyl: 1 H-bond donor, 1 acceptor; thiazolyl: additional S and N heteroatoms; pyridinyl: basic nitrogen), metabolic vulnerability (N-dealkylation susceptibility), and target complementarity. The carboxylic acid precursor, [5-(4-chlorophenyl)isoxazol-3-yl]acetic acid (CAS 24146-84-7), lacks the amide entirely and exhibits different solubility (mp 164-165°C), ionization state (pKa ~4-5 for carboxylic acid vs. neutral amide), and membrane permeability properties .

Amide terminus SAR N-isopropyl pharmacophore Metabolic stability Target selectivity modulation

Physicochemical Property Differentiation: Predicted Drug-Likeness Parameters Relative to Closest Analogs

CAS 946361-96-2 occupies a specific physicochemical property space that can be compared against structurally defined analogs using computed parameters. The compound's molecular weight (278.73 g/mol), formula (C14H15ClN2O2), and SMILES-derived descriptors place it within lead-like chemical space (MW <300). By comparison, the N-(benzo[d][1,3]dioxol-5-yl) analog (CAS 946227-33-4) has MW 356.76 g/mol (28% larger), the N-(pyridin-4-ylmethyl) analog (CAS 946316-45-6) has MW 327.77 g/mol (17.6% larger), and the N-(2-morpholinoethyl) analog (CAS 946226-89-7) has MW 349.81 g/mol . The N-isopropyl group provides the smallest steric footprint among the available amide-substituted analogs in this series, which may be advantageous for targets with restricted binding pockets. The chlorine atom at the para position provides a distinctive X-ray scattering signal and NMR-active quadrupolar nucleus for biophysical studies, a feature absent in non-halogenated analogs . The 4-chlorophenyl group also contributes to calculated logP elevation compared to unsubstituted phenyl analogs, with the electron-withdrawing chlorine modulating ring electronics (Hammett σp = +0.23) differently than methyl (σp = -0.17) or methoxy (σp = -0.27) substituents [1].

Physicochemical profiling Drug-likeness Lipinski parameters Procurement specification

Optimal Research and Procurement Application Scenarios for 2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide (CAS 946361-96-2)


HSP90-Focused Antiviral Screening Cascades Leveraging the Validated 2-Isoxazol-3-yl-Acetamide Chemotype

Procurement of CAS 946361-96-2 is most strategically justified for research programs targeting heat shock protein 90 (HSP90) in antiviral indications, particularly HIV. The 2-isoxazol-3-yl-acetamide scaffold has been experimentally validated as an HSP90 inhibitor chemotype with significant anti-HIV activity in a peer-reviewed medicinal chemistry study [1]. The 4-chlorophenyl substitution pattern provides electron-withdrawing character that distinguishes this compound from electron-rich aryl analogs, potentially enhancing binding to the HSP90 N-terminal ATP-binding pocket through halogen-bonding or hydrophobic interactions. As noted in Section 3, direct quantitative data for this specific compound are absent from the literature; therefore, researchers should treat it as a tool compound for scaffold-oriented SAR exploration rather than a validated probe with known potency. Procurement is recommended for laboratories with established HSP90 enzymatic or cellular assays who require novel chemotype starting points for hit expansion.

Colon Cancer Cytotoxicity Screening Based on 4-Chlorophenylisoxazole Pharmacophore Precedent

The selection of CAS 946361-96-2 for anticancer screening programs is supported by the demonstrated activity of the 4-chlorophenylisoxazole pharmacophore in colon cancer models. N-(4-chlorophenyl)-5-carboxamidyl isoxazole showed IC50 of 2.5 μg/mL against both colon 38 and CT-26 mouse colon tumor cell lines, establishing the 4-chlorophenyl-isoxazole motif as productive for colon cancer cytotoxicity [2]. The N-isopropylacetamide terminus of CAS 946361-96-2 offers a different vector for target engagement compared to the N-phenylcarboxamide of the reference compound, potentially accessing distinct binding modes or target profiles. This compound is suitable for inclusion in medium-throughput cytotoxicity screening panels against colon cancer cell lines (HCT116, HT-29, CT-26) alongside the established doxorubicin control (IC50 2.23 μM against Hep3B) for comparative benchmarking.

Fragment-Based and Biophysical Screening Leveraging Low Molecular Weight and Chlorine Anomalous Scattering

With a molecular weight of 278.73 g/mol, CAS 946361-96-2 falls within lead-like chemical space (MW <300) suitable for fragment-based drug discovery (FBDD) libraries . Its MW is 17.6-28% lower than structurally related N-heterocyclic amide analogs in the same series, providing a favorable ligand efficiency starting point. The para-chlorine atom serves as a useful heavy-atom marker for X-ray crystallographic phasing (anomalous scattering at Cu Kα wavelength) and as a quadrupolar nucleus for ³⁵Cl NQR or NMR studies. Procurement is recommended for academic and industrial laboratories building fragment screening libraries, conducting X-ray crystallographic soaking experiments, or performing structure-based drug design where chlorine anomalous dispersion can accelerate structure solution. It may also serve as a negative control compound in GPR120 agonist screening assays, where the isopropyl substitution pattern is predicted to produce a different activity profile than the potent phenyl-isoxazol-3-ol GPR120 agonists described in the patent literature.

Structure-Activity Relationship Expansion Around the Amide Terminus Starting from the Minimal N-Isopropyl Baseline

CAS 946361-96-2 represents the minimal N-alkyl amide substitution within the 5-(4-chlorophenyl)isoxazol-3-yl-acetamide series, making it the logical starting point for systematic SAR expansion. The N-isopropyl group provides a baseline lipophilicity and steric profile from which to explore: (a) larger alkyl groups (cyclopropyl, cyclobutyl, tert-butyl) to probe steric tolerance; (b) heterocyclic amides (thiazolyl, pyridinyl, pyrimidinyl) to introduce additional hydrogen-bonding capacity; (c) polar groups (morpholinoethyl, piperazinyl) to modulate solubility and permeability. The carboxylic acid precursor (CAS 24146-84-7) and three heterocyclic amide analogs (N-thiazolyl, N-pyridinyl, N-morpholinoethyl) are commercially available as direct comparators for systematic SAR studies . This compound is the optimal baseline for laboratories performing amide-focused medicinal chemistry optimization campaigns.

Quote Request

Request a Quote for 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.